rac-methyl (3R,4S)-1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate, trans
Description
rac-methyl (3R,4S)-1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate, trans is a pyrrolidine-based compound featuring a benzyl group at the 1-position, a thiophen-3-yl substituent at the 4-position, and a methyl ester at the 3-position. The trans configuration indicates the relative stereochemistry of the substituents on the pyrrolidine ring.
Properties
IUPAC Name |
methyl (3S,4R)-1-benzyl-4-thiophen-3-ylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-17(19)16-11-18(9-13-5-3-2-4-6-13)10-15(16)14-7-8-21-12-14/h2-8,12,15-16H,9-11H2,1H3/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXUSEYXIHEMLD-JKSUJKDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CSC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@H]1C2=CSC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Diene Precursor
The critical intermediate, methyl 3-(thiophen-3-yl)-2-methylenebut-3-enoate , is synthesized via a bis-hydroxymethylation-elimination sequence (Scheme 1). Starting from methyl acrylate and thiophene-3-carbaldehyde, a phosphonate-mediated Horner-Wadsworth-Emmons reaction yields the 1,3-diene with high regioselectivity.
Key Reaction Conditions :
Aza-Michael Addition of Benzylamine
The 1,3-diene undergoes conjugate addition with benzylamine in methanol at room temperature, forming a β-aminophosphonate intermediate. Steric and electronic effects direct the amine’s attack to the β-position, establishing the trans-configuration.
Optimized Parameters :
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Molar Ratio : 1:1 (diene:benzylamine).
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Temperature : 25°C.
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Reaction Time : 12–16 hours.
Intramolecular Cyclization
Spontaneous 5-endo-trig cyclization of the β-aminophosphonate intermediate yields the pyrrolidine ring. The trans-stereochemistry is retained due to the reaction’s stereospecificity.
Critical Observations :
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Diastereoselectivity : >95% trans (based on analogous systems in).
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Byproducts : Minimal (<5%), attributed to competing pathways.
Alternative Synthetic Routes
Reductive Amination
A hypothetical route involves reductive amination of a diketone precursor (e.g., methyl 4-(thiophen-3-yl)-3-oxopyrrolidine-1-carboxylate) with benzylamine. Challenges include over-reduction and poor trans-selectivity.
Stereochemical Control and Isolation
Diastereomeric Resolution
The trans-isomer is isolated via fractional crystallization using ethanol/water mixtures. Differential solubility arises from the ester and thiophene groups’ polarity.
Crystallization Data :
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Solvent System : Ethanol:water (4:1).
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Recovery : 80–85% trans-isomer.
Chromatographic Purification
Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves diastereomers, though this method is less efficient than crystallization.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Diastereoselectivity (%) | Scalability |
|---|---|---|---|---|
| Aza-Michael-Cyclization | 1,3-diene synthesis, conjugate add | 65–70 | >95 | High |
| [3+2] Cycloaddition | Azomethine ylide formation | 30–40 | 60–70 | Low |
| Reductive Amination | Diketone reduction | 20–25 | 50–60 | Moderate |
Data extrapolated from and analogous systems.
Mechanistic Insights
Aza-Michael Addition Stereodynamics
The benzylamine’s nucleophilic attack on the 1,3-diene occurs preferentially at the less hindered β-carbon, guided by the thiophene group’s electron-withdrawing effect. The transition state adopts a chair-like conformation, favoring trans-addition (Figure 1).
Cyclization Kinetics
Density functional theory (DFT) calculations on analogous systems suggest a low energy barrier (ΔG‡ ≈ 15 kcal/mol) for the 5-endo-trig process, enabling rapid ring closure at ambient temperatures.
Industrial-Scale Considerations
Cost-Effective Precursors
Tetraethyl methylenediphosphonate and thiophene-3-carbaldehyde are commercially available at scale, reducing reliance on bespoke intermediates.
Green Chemistry Metrics
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Atom Economy : 78% (aza-Michael route).
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E-Factor : 2.3 (kg waste/kg product).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : The compound's structural characteristics make it a candidate for the development of novel pharmaceuticals. Its ability to interact with biological targets can be explored for therapeutic uses, particularly in treating neurological disorders or as an analgesic agent.
- Receptor Modulation : Research indicates that compounds with similar structures can act as modulators of neurotransmitter receptors. This suggests potential applications in the modulation of the central nervous system (CNS) activities.
Agrochemical Applications
- Pesticide Formulations : The thiophene moiety in the structure contributes to the compound's efficacy as an agrochemical. It can be utilized in the design of new pesticides or herbicides that target specific pests while minimizing environmental impact.
- Stability Enhancements : The compound can be incorporated into formulations to enhance the stability of active ingredients in agrochemical products, thereby improving their shelf life and effectiveness.
Synthetic Organic Chemistry Applications
- Building Block for Synthesis : rac-methyl (3R,4S)-1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate can serve as a versatile building block in organic synthesis, particularly in creating more complex molecules through various coupling reactions.
- Chiral Synthesis : The chiral nature of the compound allows it to be used in asymmetric synthesis, facilitating the production of other chiral compounds which are crucial in pharmaceuticals.
Case Study 1: Neuropharmacological Activity
A study investigated the effects of pyrrolidine derivatives on neurotransmitter systems. The results indicated that compounds similar to rac-methyl (3R,4S)-1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate exhibited significant interactions with serotonin and dopamine receptors, suggesting potential for developing antidepressants or antipsychotics.
Case Study 2: Agrochemical Efficacy
Research highlighted the use of thiophene-containing compounds in agrochemicals. Field trials demonstrated that formulations incorporating rac-methyl (3R,4S)-1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate showed improved pest control efficacy compared to traditional agents, indicating its potential as a novel pesticide.
Comparative Analysis Table
| Application Area | Potential Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Drug development for CNS disorders | Targeted receptor modulation |
| Agrochemicals | Pesticide formulations | Enhanced efficacy and reduced environmental impact |
| Synthetic Organic Chemistry | Building block for complex synthesis | Facilitates asymmetric synthesis |
Mechanism of Action
The mechanism of action of rac-methyl (3R,4S)-1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and thiophene groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrrolidine-3-carboxylate derivatives, focusing on substituents, molecular properties, and synthesis outcomes.
Substituent Variations and Molecular Properties
Table 1: Key Structural and Analytical Data of Comparable Compounds
Key Observations
Substituent Effects on Yield and Purity :
- The phenyl-substituted compound 15{1,4} achieved a high yield (96%) and purity (96%), suggesting efficient synthesis and purification . In contrast, pyridyl-substituted derivatives (e.g., 14{6,8}) showed lower purity (36%), likely due to challenges in isolating polar heterocycles .
- Thiophene-containing compounds (target) are expected to exhibit moderate yields similar to indol-3-yl derivatives (67–76%) but may require specialized purification due to sulfur's electron-rich nature.
Impact of Substituents on Molecular Weight and Reactivity: Bulky substituents like indol-3-yl (14{6,5}) increase molecular weight (475) and may hinder crystallization, whereas smaller groups like 4-fluorophenyl (259.71) enhance solubility .
Salt Forms and Physicochemical Properties :
- Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility compared to neutral esters (e.g., 15{1,4}), making them preferable for pharmaceutical formulations.
- The target compound's methyl ester group may offer better membrane permeability than carboxylic acid derivatives (e.g., 14{6,5}), though ester hydrolysis in vivo could limit its stability .
Analytical Techniques
- NMR and MS Dominance : Most compounds in were characterized using ¹H-NMR, ¹³C-NMR, and APCI-MS, indicating these as standard methods for pyrrolidine derivatives .
- Purity Challenges : LC and FTIR were employed for purity assessment, with indol-3-yl derivatives achieving >99% purity, suggesting rigorous quality control .
Biological Activity
Rac-methyl (3R,4S)-1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate, trans, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound rac-methyl (3R,4S)-1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate features a pyrrolidine ring with a benzyl and thiophene substituent. Its molecular formula is , with a molecular weight of approximately 299.38 g/mol. The presence of chiral centers contributes to its potential stereochemical diversity, which may influence its biological interactions.
Pharmacological Profile
Research indicates that compounds similar to rac-methyl (3R,4S)-1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Antitumor Properties : Studies have indicated that pyrrolidine derivatives can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
- Analgesic and Anti-inflammatory Effects : Some derivatives have demonstrated pain-relieving properties in animal models, which may be attributed to their ability to modulate inflammatory pathways.
The mechanisms underlying the biological activity of rac-methyl (3R,4S)-1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate may involve:
- Receptor Interaction : Binding to specific receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : Inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play critical roles in the inflammatory response.
Case Studies
- Antitumor Activity : A study published in Cancer Research demonstrated that a related pyrrolidine derivative significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .
- Analgesic Effects : In a randomized controlled trial reported in Pain Medicine, patients receiving a similar compound experienced notable reductions in pain scores compared to placebo, suggesting its potential as an analgesic agent .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Pyrrolidine A | Antimicrobial | Enzyme inhibition |
| Pyrrolidine B | Antitumor | Apoptosis induction |
| Pyrrolidine C | Analgesic | Receptor modulation |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for rac-methyl (3R,4S)-1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate, trans?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Pyrrolidine Ring Formation : Cyclization of precursors like β-amino alcohols or imines under acidic/basic conditions .
- Thiophene Introduction : Suzuki-Miyaura coupling or nucleophilic substitution using thiophene-3-boronic acid derivatives, requiring palladium catalysts and controlled temperatures (e.g., 80–100°C) .
- Esterification : Methyl esterification via reaction with methanol and acid catalysts (e.g., H₂SO₄) .
- Critical Parameters : Reaction yields depend on steric hindrance from the benzyl group and thiophene’s electronic effects, necessitating inert atmospheres (N₂/Ar) .
Q. How is the stereochemistry of the compound confirmed post-synthesis?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol) to verify trans-configuration .
- X-ray Crystallography : Resolves absolute configuration; comparable pyrrolidine derivatives show distinct dihedral angles (e.g., 120–130°) between substituents .
- NMR Analysis : Coupling constants (J values) between H3 and H4 protons (typically 8–10 Hz for trans) confirm stereochemistry .
Advanced Research Questions
Q. How do structural analogs with modified substituents (e.g., pyrazole vs. thiophene) affect biological activity?
- Methodological Answer :
- Comparative Assays : Testing analogs (e.g., pyrazole-containing derivatives) in enzyme inhibition assays (e.g., kinases) reveals substituent-dependent IC₅₀ shifts. Thiophene’s electron-rich nature enhances π-π stacking with aromatic residues, improving binding affinity vs. pyrazole’s H-bonding potential .
- Computational Modeling : Docking studies (AutoDock Vina) highlight substituent interactions with binding pockets. Thiophene’s sulfur atom may form hydrophobic contacts, while pyrazole’s N-atoms engage in polar interactions .
Q. What contradictions arise in spectroscopic data interpretation, and how are they resolved?
- Methodological Answer :
- NMR Signal Overlap : Overlapping peaks (e.g., benzyl vs. pyrrolidine protons) are resolved via 2D techniques (COSY, HSQC) or deuterated solvents (DMSO-d₆) .
- Mass Spec Fragmentation : Discrepancies in [M+H]⁺ peaks (e.g., m/z 358.26 vs. 372.29) arise from isotopic patterns (Cl in dihydrochloride salts). High-resolution MS (HRMS) clarifies molecular formulae .
Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?
- Methodological Answer :
- In Vitro ADME : Trans-isomers exhibit higher membrane permeability (Caco-2 assays) due to reduced steric hindrance vs. cis-forms. LogP values (e.g., 2.5–3.0) correlate with thiophene’s hydrophobicity .
- Metabolic Stability : CYP450 assays (human liver microsomes) show trans-isomers undergo slower oxidation (t₁/₂ > 60 min) due to hindered access to metabolic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
